molecular formula C18H30O3S B1328904 4-Dodecylbenzenesulfonic acid CAS No. 121-65-3

4-Dodecylbenzenesulfonic acid

Cat. No. B1328904
CAS RN: 121-65-3
M. Wt: 326.5 g/mol
InChI Key: KWXICGTUELOLSQ-UHFFFAOYSA-N
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Patent
US05348561

Procedure details

4-dodecylbenzenesulphonic acid: 4-cyclohexylbenzenesulphonic acid;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:13]1[CH:18]=[CH:17][C:16](S(O)(=O)=O)=[CH:15][CH:14]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12].C1(C2C=CC([S:35]([OH:38])(=[O:37])=[O:36])=CC=2)CCCCC1>>[CH2:1]([C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][C:18]=1[S:35]([OH:38])(=[O:37])=[O:36])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH3:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCC)C1=CC=C(C=C1)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)C1=CC=C(C=C1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCCCCCCCCCC)C1=C(C=CC=C1)S(=O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.